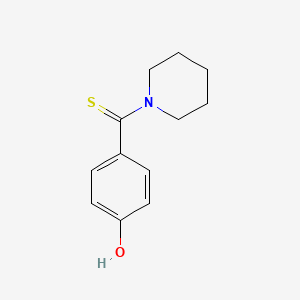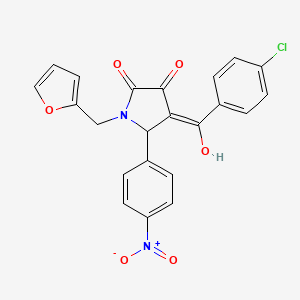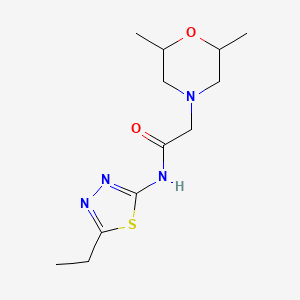
4-(1-piperidinylcarbonothioyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-piperidinylcarbonothioyl)phenol, commonly known as PCCP, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. PCCP belongs to the class of thiol-containing compounds, which have been shown to possess a wide range of biological activities. In
科学的研究の応用
PCCP has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antimicrobial, and anti-inflammatory properties. PCCP has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, PCCP has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. Moreover, PCCP has been reported to possess anti-inflammatory properties, which could be useful in the treatment of various inflammatory disorders.
作用機序
The exact mechanism of action of PCCP is not fully understood. However, it has been suggested that PCCP exerts its biological activities through the modulation of cellular signaling pathways. PCCP has been reported to inhibit the activity of various enzymes, including tyrosine kinase and cyclooxygenase-2. Additionally, PCCP has been shown to induce apoptosis in cancer cells, which could be attributed to its ability to activate caspases.
Biochemical and Physiological Effects:
PCCP has been shown to possess a wide range of biochemical and physiological effects. It has been reported to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. Additionally, PCCP has been shown to induce oxidative stress, which could contribute to its antitumor activity. Moreover, PCCP has been reported to possess neuroprotective properties, which could be useful in the treatment of various neurological disorders.
実験室実験の利点と制限
PCCP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. Additionally, PCCP has been shown to possess a wide range of biological activities, making it a useful tool for studying cellular signaling pathways. However, the use of PCCP in lab experiments has several limitations. PCCP is a toxic compound that requires special handling and disposal procedures. Moreover, the exact mechanism of action of PCCP is not fully understood, which could limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on PCCP. One of the most promising areas of research is the development of PCCP-based anticancer agents. Additionally, PCCP could be useful in the development of new antimicrobial agents. Moreover, further research is needed to fully understand the mechanism of action of PCCP and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, PCCP is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. It possesses a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. PCCP has been shown to modulate cellular signaling pathways through the inhibition of various enzymes and the modulation of gene expression. However, the use of PCCP in lab experiments has several limitations, including its toxicity and the lack of understanding of its mechanism of action. Further research is needed to fully understand the potential applications of PCCP in the treatment of various diseases.
合成法
The synthesis of PCCP involves the reaction of 4-hydroxythiophenol with piperidine-1-carbodithioic acid, which results in the formation of PCCP. This method has been reported to yield high purity and good yield of PCCP. However, the synthesis of PCCP requires specialized laboratory equipment and expertise.
特性
IUPAC Name |
(4-hydroxyphenyl)-piperidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c14-11-6-4-10(5-7-11)12(15)13-8-2-1-3-9-13/h4-7,14H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYKPBYGQHHZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70418779 |
Source


|
| Record name | STK220135 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70418779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one | |
CAS RN |
58563-55-6 |
Source


|
| Record name | STK220135 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70418779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5302848.png)
![3-phenoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5302851.png)
![4-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5302852.png)
![4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5302860.png)
![N-(2-isopropylphenyl)-2-{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5302861.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5302863.png)
![tert-butyl 4-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl-1-piperazinecarboxylate](/img/structure/B5302870.png)
![(2R*,6R*)-2-allyl-1-[3-(4-methoxyphenyl)propanoyl]-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5302878.png)

![1'-[(1-methylcyclopropyl)carbonyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5302885.png)
![{3-[(2-fluorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5302894.png)

![methyl 4-{5-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}-3-methylbenzoate](/img/structure/B5302905.png)
![N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]methionine](/img/structure/B5302925.png)